N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide
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Overview
Description
“N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide” is a complex organic compound that features a bromophenyl group, a dinitrobenzoisoquinolinone core, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of nitro groups into the benzoisoquinolinone core.
Bromination: Substitution of a hydrogen atom with a bromine atom on the phenyl ring.
Sulfonamidation: Formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide” would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide
- N-(4-methylphenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide
Uniqueness
The presence of the bromophenyl group in “N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide” may confer unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C24H13BrN4O8S |
---|---|
Molecular Weight |
597.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H13BrN4O8S/c25-14-1-3-15(4-2-14)26-38(36,37)19-7-5-16(6-8-19)27-23(30)20-11-17(28(32)33)9-13-10-18(29(34)35)12-21(22(13)20)24(27)31/h1-12,26H |
InChI Key |
CZZUQKCLRVZQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC(=CC5=CC(=CC(=C54)C3=O)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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